Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Overview
Description
“Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is a chemical compound with the molecular formula C12H17NO41. It is used for research and development purposes2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of an appropriate benzoic acid derivative with an amine3.Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is characterized by the presence of an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a methoxy group (-OCH3) on a benzene ring, along with a methoxybenzoate group (-COOCH3)1.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not available in the sources I found. However, as an amino benzoate derivative, it may undergo reactions typical of these functional groups, such as acylation of the amino group or ester hydrolysis3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not detailed in the sources I found. However, similar compounds typically have properties such as a defined melting point, boiling point, and specific optical rotation. They may also exhibit solubility in common organic solvents3.Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-amino-4-isopropoxy-5-methoxybenzoate has been explored in the synthesis of various chemical compounds. For instance, it's used as an intermediate in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an important compound in pharmaceutical chemistry (Wang Yu, 2008). Additionally, it plays a role in the improved industrial synthesis of metoclopramide, a medication used for nausea and gastroesophageal reflux (Murakami et al., 1971).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound is involved in the synthesis of various pharmaceutical agents. For example, its derivatives have been used in the creation of novel antimitotic agents and tubulin inhibitors, which are significant in cancer treatment research (Romagnoli et al., 2008).
Photodynamic Therapy and Cancer Treatment
- Methyl 2-amino-4-isopropoxy-5-methoxybenzoate derivatives have been synthesized for use in photodynamic therapy, a treatment method for certain types of cancer. These derivatives, particularly in the form of zinc phthalocyanine complexes, exhibit properties like high singlet oxygen quantum yield, making them potential candidates for cancer therapy (Pişkin et al., 2020).
Analytical Chemistry and Quality Control
- The compound is also relevant in analytical chemistry, especially in the qualitative and quantitative analysis of pharmaceuticals. It has been used in the development of methods for determining impurities in pharmaceuticals, such as in the case of sulpiride (Agbaba et al., 1999).
Biochemistry and Microbial Metabolism
- In biochemistry, this compound has been studied in the context of microbial metabolism. For instance, a study on Pseudomonas putida showed the bacterium's ability to oxidize derivatives of methyl 2-amino-4-isopropoxy-5-methoxybenzoate, highlighting its role in microbial biochemical pathways (Donnelly & Dagley, 1980).
Safety And Hazards
Specific safety and hazard information for “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is not available in the sources I found. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination2.
Future Directions
The future directions of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not specified in the sources I found. However, given its structure, it could potentially be used as a building block in the synthesis of more complex molecules for applications in fields such as medicinal chemistry3.
Please note that this information is based on the available sources and there might be more recent studies or data related to “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” that are not included in this analysis.
properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYREQYBSSODKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475883 | |
Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |
CAS RN |
50413-53-1 | |
Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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